molecular formula C28H28FN3O4 B11626628 Diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11626628
M. Wt: 489.5 g/mol
InChI Key: HXRVPFVVOIXHEB-UHFFFAOYSA-N
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Description

Diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a molecular formula of C28H28FN3O4 and a molecular weight of 489.55 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of Diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves multiple steps, including the formation of the pyrazole ring and the dihydropyridine ring. The synthetic route typically starts with the preparation of the pyrazole intermediate, followed by its reaction with appropriate reagents to form the final compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with similar compounds such as:

Biological Activity

Diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of 1,4-dihydropyridines. This class is known for its diverse biological activities and applications in medicinal chemistry. The compound's unique structural features contribute significantly to its pharmacological properties, making it a subject of interest in various biological studies.

Structural Characteristics

The molecular formula of this compound is C28H28FN3O4C_{28}H_{28}F_{N_3}O_{4}, with a molecular weight of approximately 366.40 g/mol. Its structure includes a diethyl dicarboxylate moiety and a pyrazole ring, which are crucial for its biological activity. The compound crystallizes in the monoclinic space group P2/n, exhibiting a flat-boat conformation of the 1,4-dihydropyridine ring, which facilitates specific intermolecular interactions such as hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to modulate calcium channels and interact with various receptors. This modulation is significant for therapeutic applications in cardiovascular diseases and other conditions related to calcium signaling pathways.

Biological Activities

The compound has been studied for several biological activities:

  • Antioxidant Activity : The presence of the pyrazole ring enhances the antioxidant properties of the compound, making it effective against oxidative stress.
  • Antimicrobial Activity : Research indicates that derivatives of 1,4-dihydropyridines exhibit antimicrobial properties. This compound could potentially inhibit the growth of various pathogens .
  • Anticancer Potential : The structural diversity provided by the fluorinated phenyl groups may enhance its anticancer activity compared to other similar compounds. Studies have shown that modifications in the dihydropyridine core can lead to increased cytotoxicity against cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against other compounds in its class:

Compound NameStructure FeaturesBiological Activity
Dimethyl 2-(4-methoxyphenyl)-1H-pyrroleContains methoxy group; pyrrole ringAntioxidant properties
Diethyl 2-(3-cyanophenyl)-1H-pyrazoleCyanophenyl substituent; pyrazole ringAntihypertensive effects
Ethyl 2-(phenylethynyl)-pyridineEthynyl group; pyridine corePotential anticancer activity

The specific combination of fluorinated phenyl groups and a pyrazole moiety in this compound enhances its biological activity compared to others in the same category.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Studies : In vitro evaluations demonstrated that derivatives similar to this compound exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Cytotoxicity Assays : Research has shown that compounds with similar structures can effectively induce apoptosis in cancer cells by activating caspase pathways. This suggests potential for development as an anticancer agent .
  • Calcium Channel Modulation : Studies indicate that dihydropyridine derivatives can act as calcium channel blockers, which are critical for managing hypertension and angina pectoris. This compound's ability to modulate calcium influx could be leveraged for therapeutic interventions .

Properties

Molecular Formula

C28H28FN3O4

Molecular Weight

489.5 g/mol

IUPAC Name

diethyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H28FN3O4/c1-5-35-27(33)23-17(3)30-18(4)24(28(34)36-6-2)25(23)22-16-32(21-10-8-7-9-11-21)31-26(22)19-12-14-20(29)15-13-19/h7-16,25,30H,5-6H2,1-4H3

InChI Key

HXRVPFVVOIXHEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

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